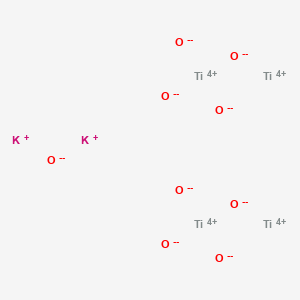
Lithium zirconium silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium Zirconium Silicate is a new innovative dental material . It is designed to combine the appropriate optical properties of lithium disilicate and the enhanced mechanical strength of zirconia . It is usually colorless, but impurities can induce various colorations .
Synthesis Analysis
The crystallization of lithium di- and meta-silicates were developed in the SiO2–Li2O–TiO2 glass system . The inclusion of TiO2 relatively reduced the crystallization temperature . Through the sintering process at 650 °C/2 h, lithium disilicate was devolved in the TiO2-free sample, whereas the incorporation of TiO2 catalyzed the appearance of lithium metasilicate phases .Molecular Structure Analysis
Lithium Zirconium Silicate is based on a lithium-metasilicate (Li2SiO3) glass ceramic and is reinforced with about 10% of zirconium dioxide (ZrO2) . After the final crystallization process, it leads to the formation of a fine-grained microstructure (Li2O-ZrO2-SiO2) .Physical And Chemical Properties Analysis
Lithium Zirconium Silicate exhibits unparalleled optical and aesthetic properties, together with high biocompatibility, high mechanical resistance, reduced thickness, and favorable wear behavior . It is insoluble in water, acids, alkali, and aqua regia .Aplicaciones Científicas De Investigación
Nuclear Power Applications : Lithium zirconium silicate is investigated for its potential use in nuclear power systems. Its material properties are crucial for the development and optimization of nuclear reactors, particularly in the context of the Indian nuclear power program, where it contributes to the development of neutron absorber materials and other structural components (Suri, 2013).
Dental Applications : In dentistry, lithium zirconium silicate shows promise as a material for dental restorations, like veneers and crowns, due to its high flexural strength and satisfactory adhesion to resin cement (Maenosono et al., 2019). It is also explored for its use as a personal accidental dosimeter in dentistry (Sfampa et al., 2019).
Material Science : The material's mechanical properties, like fracture toughness and hardness, are extensively studied, making it relevant in fields that require robust and durable materials. For instance, its use in prosthetic structures for oral rehabilitation is notable (Souza et al., 2018).
Environmental Applications : Lithium zirconium silicate is researched for its potential in carbon dioxide sorption and conversion to syn-gas at high temperatures. This application is particularly relevant for environmental technologies aimed at reducing greenhouse gas emissions (Raskar et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, Al-doped Lithium Lanthanum Zirconate Oxide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and not to release the material into the environment .
Direcciones Futuras
Zirconia-reinforced lithium silicate ceramic is a new innovative dental material that is gaining popularity . A thorough understanding of this material is essential for both clinicians and dental technicians . At present, the mechanical behavior and optical properties of this ceramic system have not been extensively researched, and there is still a lack of consensus regarding the fabrication process and clinical behavior of these all-ceramic restorations .
Propiedades
IUPAC Name |
lithium;zirconium(4+);silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYBZLSHSSEZJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Si]([O-])([O-])[O-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO4SiZr+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721340 |
Source


|
| Record name | lithium;zirconium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;zirconium(4+);silicate | |
CAS RN |
12027-82-6 |
Source


|
| Record name | lithium;zirconium(4+);silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

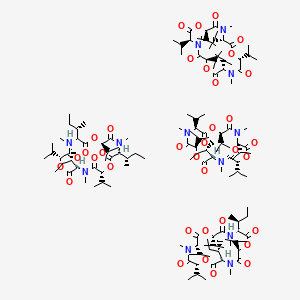
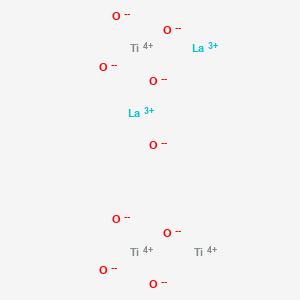

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

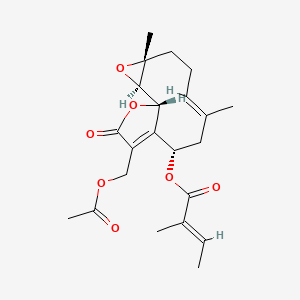
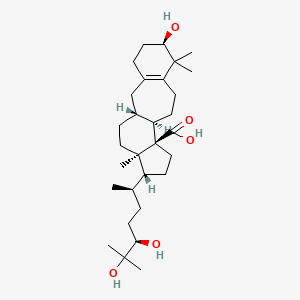
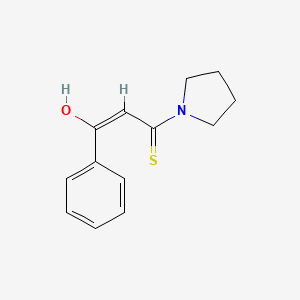
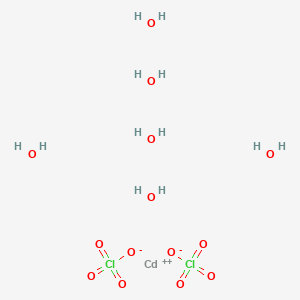

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)
